molecular formula C10H6BrF3O3 B1526935 3-Bromo-5-(trifluoromethoxy)cinnamic acid CAS No. 1092460-68-8

3-Bromo-5-(trifluoromethoxy)cinnamic acid

Cat. No. B1526935
CAS RN: 1092460-68-8
M. Wt: 311.05 g/mol
InChI Key: XYTPGFWRUNQUGF-OWOJBTEDSA-N
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Description

3-Bromo-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the CAS Number 1092460-68-8 . It has a molecular weight of 311.06 . The IUPAC name for this compound is (2E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature .

Scientific Research Applications

Polymorphic Phase Transformation

Research has shown that 3-Bromo-trans-cinnamic acid exists in two crystalline polymorphic forms, with a phase transformation occurring at observable rates above 100°C. This transformation, from the γ phase to the β phase, does not reverse upon cooling, providing insights into the thermodynamic and kinetic aspects of this compound. The structural properties of both phases have been investigated, shedding light on their potential applications in material science and crystal engineering Shinbyoung Ahn, K. Harris, B. Kariuki, Dimple M. S. Zin, 2001.

Synthesis and Biological Evaluation of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have received significant attention for their medicinal properties, including anticancer potentials. A comprehensive review of the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives highlights the underutilized potential of these compounds in anticancer research. This review suggests the need for further exploration of cinnamic acid derivatives in medicinal chemistry P. De, M. Baltas, F. Bedos-Belval, 2011.

Phytotoxic and Mutagenic Effects

An evaluation using the Triticum test assessed the phytotoxic and genotoxic effects of several cinnamic acid derivatives, including their effects on bacterial growth, root and seedling development, germination percentage, mitotic index, chromosomal aberrations, and total polyphenol content in wheat seedlings. This study provides valuable information on the environmental and health safety of these compounds A. Jităreanu, S. Pãdureanu, Gabriela Tătărîngă, C. Tuchiluş, U. Stănescu, 2013.

Anticancer and Antioxidant Agents

Novel cinnamic acid derivatives have been synthesized and evaluated for their antioxidant and anticancer properties. Certain derivatives have shown significant activity in various assays, contributing to the development of potential therapeutic agents. This research underscores the importance of chemical modifications to enhance the biological activities of natural compounds E. Pontiki, D. Hadjipavlou-Litina, K. Litinas, G. Geromichalos, 2014.

Structural Diversity in Solid Solutions

Investigations into the solid solutions formed between 3-Chloro-trans-cinnamic acid and 3-Bromo-trans-cinnamic acid reveal structural diversity, with distinct γ- and β-type structures reported. This study enhances understanding of the crystal engineering aspects of cinnamic acid derivatives, potentially leading to novel applications in materials science Manal A. Khoj, C. Hughes, K. Harris, B. Kariuki, 2017.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

(E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTPGFWRUNQUGF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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